N-cyclopropyl-5-isopropylpyridin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-5-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8(2)9-3-6-11(12-7-9)13-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMLJQLBFETRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-isopropylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-isopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: this compound N-oxide
Reduction: Reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-cyclopropyl-5-isopropylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-isopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features of N-cyclopropyl-5-isopropylpyridin-2-amine and its analogs:
Key Observations :
- Core Structure : The target compound and most analogs are pyridine-based, except for 5-chloro-N-cyclopropylpyrimidin-2-amine (pyrimidine core, two nitrogen atoms) . Pyrimidines often exhibit distinct electronic properties and binding affinities compared to pyridines.
- Substituent Effects: The isopropyl group (e.g., in and ) enhances steric bulk and lipophilicity, which may improve membrane permeability in biological systems. Electron-withdrawing groups (NO2 in , Cl/I in ) increase reactivity in electrophilic substitution or nucleophilic displacement reactions, unlike the cyclopropyl group, which is electron-neutral but sterically rigid .
Molecular Interactions and Crystal Packing
Evidence from structurally complex analogs (e.g., ) reveals that substituents dictate intermolecular interactions:
- Hydrogen Bonding : Pyridyl N-atoms and amine groups participate in C—H⋯N interactions, influencing crystal packing (e.g., infinite chains in ) .
- Steric Effects : The isopropyl and cyclopropyl groups in the target compound may hinder π-π stacking, reducing crystallinity compared to planar analogs like 5-cyclopropylpyridin-2-amine .
Biological Activity
N-Cyclopropyl-5-isopropylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with an isopropyl group. The cyclopropyl moiety contributes to its unique steric and electronic properties, enhancing its potential as a pharmaceutical agent.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
This indicates that this compound may be a promising candidate for further development in treating inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammation pathways. Its structural characteristics allow it to fit into active sites of target proteins, thus modulating their activity.
Enzyme Interaction Studies
Studies have demonstrated that the compound affects several key enzymes:
- COX Enzymes : Inhibition of COX-2 leads to reduced prostaglandin synthesis, which is responsible for pain and inflammation.
- DNA Gyrase : The compound has shown potential as an inhibitor of bacterial DNA gyrase, which is critical for bacterial replication.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Case Study on Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that formulations containing this compound significantly reduced bacterial load in infected animal models.
- Case Study on Inflammation : In a model of acute inflammation, treatment with this compound resulted in significant reductions in edema and inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-cyclopropyl-5-isopropylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Palladium-catalyzed amination is a common approach for introducing amine groups to pyridine derivatives. For example, cyclopropylamine can react with halogenated pyridine precursors (e.g., 2-chloro-5-isopropylpyridine) under catalytic conditions using ligands like Xantphos and bases such as Cs₂CO₃. Optimization involves varying temperature (80–120°C), solvent (toluene or dioxane), and catalyst loading (1–5 mol% Pd) to maximize yield . Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of LC-MS (for purity assessment), ¹H/¹³C NMR (to verify cyclopropyl and isopropyl substituents), and X-ray crystallography (if crystalline). Compare spectral data with structurally related compounds, such as 6-cyclopropylpyridin-2-amine, where aromatic protons resonate between δ 6.5–8.0 ppm, and cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow OSHA/NIOSH guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks. Store the compound away from strong oxidizers (e.g., peroxides) due to potential reactivity . Dispose of waste via licensed facilities, as ecological toxicity data are limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability or toxicity data for this compound?
- Methodological Answer : Conduct controlled stability studies under varying conditions (e.g., pH, temperature) using HPLC to monitor degradation products like carbon/nitrogen oxides . For toxicity gaps, perform acute toxicity assays (e.g., zebrafish embryo tests) and compare results with structurally similar amines, such as N-cyclopropylpyrimidine derivatives, which may exhibit neurotoxic or hepatotoxic profiles .
Q. What mechanistic insights exist for the palladium-catalyzed amination of halogenated pyridines to synthesize this compound?
- Methodological Answer : The reaction proceeds via oxidative addition of Pd(0) to the C–X bond, followed by amine coordination and reductive elimination. Computational studies (DFT) can identify rate-limiting steps, such as steric hindrance from the isopropyl group. Ligand selection (e.g., bulky phosphines) improves turnover by stabilizing Pd intermediates .
Q. How can the environmental impact of this compound be assessed despite limited ecological data?
- Methodological Answer : Use predictive models like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log Kow). Experimental validation via soil column studies can assess mobility, while microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) provide preliminary ecotoxicity data .
Q. What strategies optimize the compound’s selectivity in biological target binding (e.g., kinase inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding pockets. Compare with analogs like 4-methylpyridin-2-amine derivatives, where the isopropyl group enhances hydrophobic interactions. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
